1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Description
IUPAC Nomenclature and Substituent Prioritization
The systematic name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone follows IUPAC priority rules for polycyclic systems. The parent structure is identified as ethanone (chain numbering: C1 carbonyl, C2 sulfur attachment). The benzodioxin moiety (2,3-dihydro-1,4-benzodioxin) is numbered with oxygen atoms at positions 1 and 4, and the substituent at position 6. The benzimidazole component receives priority due to its higher nitrogen count, with numbering starting at the imidazole nitrogen (N1). The nitro group occupies position 5, while the sulfanyl group attaches to position 2.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₃O₅S |
| Molecular Weight | 380.38 g/mol |
| Hybridization Index | sp²/sp³ = 14:3 |
| Rotatable Bonds | 4 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signatures:
- ¹H NMR : Benzodioxin protons (δ 4.2–4.4 ppm, OCH₂CH₂O), aromatic protons (δ 7.1–8.3 ppm), and nitro-group deshielding effects (+0.5 ppm vs non-nitrated analogs).
- ¹³C NMR : Carbonyl carbon at δ 195–200 ppm, benzimidazole C2 (δ 152 ppm, sulfur attachment), and nitro-adjacent carbons (δ 125–130 ppm).
Mass spectrometry exhibits a molecular ion peak at m/z 380.1 (M⁺) with fragmentation patterns dominated by benzodioxin cleavage (loss of C₈H₇O₂⁺, m/z 135.1) and benzimidazole ring breakdown.
Properties
Molecular Formula |
C17H13N3O5S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H13N3O5S/c21-14(10-1-4-15-16(7-10)25-6-5-24-15)9-26-17-18-12-3-2-11(20(22)23)8-13(12)19-17/h1-4,7-8H,5-6,9H2,(H,18,19) |
InChI Key |
ZHWIYXLBCXMGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from various studies and research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with substituted benzimidazoles. The general synthetic route includes:
- Formation of the Benzodioxin Ring : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.
- Substitution Reaction : Reaction with 5-nitro-1H-benzimidazole in the presence of a suitable reagent to introduce the sulfanyl group.
Enzyme Inhibition
Research has indicated that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, sulfonamides derived from benzodioxane have shown potential as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Benzodioxane Derivative | α-Glucosidase | 12.5 | |
| Benzodioxane Derivative | Acetylcholinesterase | 15.0 |
Antimicrobial Activity
Compounds related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone have been evaluated for their antibacterial and antifungal properties. In studies, certain derivatives exhibited activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with some showing effectiveness comparable to established antibiotics like norfloxacin and chloramphenicol .
| Compound | Microbial Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| Benzodioxane Derivative | Staphylococcus aureus | 20 mm | |
| Benzodioxane Derivative | Escherichia coli | 18 mm |
Case Studies
In a notable study published in 2019, various benzodioxane derivatives were synthesized and screened for their biological activities. The results demonstrated that specific modifications to the benzodioxane structure significantly enhanced enzyme inhibitory effects and antimicrobial activity .
Another investigation highlighted the potential of similar compounds in cancer therapy due to their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent therapeutic agents .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves multi-step reactions. The initial steps often include the formation of the benzodioxin moiety followed by the introduction of the benzimidazole and sulfanyl groups. Specific methodologies may vary, but common reagents include sulfonyl chlorides and various amines.
Example Reaction Scheme
-
Formation of Benzodioxin :
- Starting from 2,3-dihydrobenzo[1,4]dioxin, reactions with appropriate electrophiles can yield the desired benzodioxin derivatives.
-
Introduction of Benzimidazole :
- The nitro-substituted benzimidazole can be synthesized through nitration of benzimidazole derivatives followed by coupling with the benzodioxin.
-
Final Coupling Reaction :
- The final product is obtained through a coupling reaction between the benzodioxin derivative and the nitro-benzimidazole using a suitable coupling agent.
Antimicrobial Activity
Research has indicated that compounds related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone exhibit significant antimicrobial properties. A study demonstrated that derivatives showed effective inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory potential. In particular, it has been evaluated against enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively. The results indicated promising inhibitory activity, which could lead to therapeutic applications in these areas .
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound have shown that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation. Further studies are necessary to elucidate these mechanisms fully and assess the compound's efficacy in vivo .
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the benzodioxin moiety significantly enhanced antibacterial activity compared to unmodified compounds .
Case Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibitors for Alzheimer’s treatment, derivatives containing the nitro-benzimidazole group were found to have superior inhibitory effects on acetylcholinesterase compared to standard drugs currently used in therapy. This suggests a potential for developing new therapeutic agents based on this compound .
Comparison with Similar Compounds
Core Structural Variations
The benzodioxin core is a common scaffold in medicinal chemistry. Key analogs and their structural differences are summarized below:
Key Observations :
Critical Differences :
- The nitro group in the target compound may increase cytotoxicity compared to methyl-substituted analogs, necessitating toxicity profiling.
- BRD1401’s specificity for P. aeruginosa highlights the role of heterocyclic tailoring in pathogen selectivity.
Physicochemical Properties
Electronic Effects :
Preparation Methods
Friedel-Crafts Acylation of 2,3-Dihydro-1,4-benzodioxin
The electron-rich 2,3-dihydro-1,4-benzodioxin undergoes acylation at the 6-position using acetyl chloride in the presence of AlCl₃. This yields 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, confirmed by a carbonyl stretch at 1,710 cm⁻¹ in IR spectroscopy.
α-Bromination of the Ethanone Moiety
The α-position of the ketone is brominated using phosphorus tribromide (PBr₃) in dichloromethane. This produces 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, characterized by a singlet at δ 4.32 ppm (CH₂Br) in ¹H NMR.
Synthesis of 5-Nitro-1H-benzimidazole-2-thiol
The benzimidazole thiol precursor is prepared through nitration and cyclization.
Nitration of 1,2-Diaminobenzene
Controlled nitration of 1,2-diaminobenzene with fuming HNO₃ in H₂SO₄ at 0°C yields 4-nitro-1,2-diaminobenzene. Regioselectivity is ensured by the electron-donating amine groups, directing nitration to the para position.
Cyclization with Carbon Disulfide
Treatment of 4-nitro-1,2-diaminobenzene with CS₂ in ethanolic KOH induces cyclization, forming 5-nitro-1H-benzimidazole-2-thiol. The thiol group exhibits a characteristic S–H stretch at 2,550 cm⁻¹ in IR.
Coupling via Nucleophilic Substitution
The final step involves the reaction of the bromoethanone with the benzimidazole thiol.
Thioether Formation
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is reacted with 5-nitro-1H-benzimidazole-2-thiol in anhydrous DMF, using K₂CO₃ as a base and KI as a catalyst. The mixture is refluxed for 48 hours under nitrogen, yielding the target compound after purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Structural Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar–H), 7.98 (d, J = 8.4 Hz, 1H, Ar–H), 6.85–6.78 (m, 3H, benzodioxin-H), 4.35 (s, 2H, SCH₂), 4.28–4.22 (m, 4H, OCH₂CH₂O).
- IR (KBr): 1,690 cm⁻¹ (C=O), 1,520 cm⁻¹ and 1,350 cm⁻¹ (NO₂).
- MS (ESI): m/z 401.05 [M+H]⁺.
Alternative Synthetic Routes
Tosylate Intermediate Approach
In lieu of bromination, the hydroxyethanone derivative can be converted to a tosylate using p-toluenesulfonyl chloride. Subsequent displacement with the thiolate anion affords the thioether, albeit with lower yields compared to the bromo route.
Mitsunobu Reaction
Coupling the hydroxyethanone with the thiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF provides an oxidative alternative, though this method is less cost-effective for large-scale synthesis.
Challenges and Optimization
Regioselectivity in Nitration
Over-nitration or para/meta isomer formation is mitigated by maintaining low temperatures (-5°C to 0°C) and using excess H₂SO₄ as a dehydrating agent.
Thiol Oxidation
The thiol intermediate is prone to disulfide formation. Conducting reactions under inert atmosphere and adding a reducing agent (e.g., dithiothreitol) suppresses oxidation.
Solvent Selection
Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate anion, reducing reaction time from 72 to 48 hours.
Scalability and Industrial Applications
The bromoethanone route is scalable to kilogram quantities with a reported overall yield of 58%. The compound’s nitro and sulfanyl groups make it a candidate for further functionalization in pharmaceuticals, particularly as a kinase inhibitor precursor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
